molecular formula C9H12N4O B1446015 1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1787868-17-0

1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1446015
CAS No.: 1787868-17-0
M. Wt: 192.22 g/mol
InChI Key: GWRLKZKVDPPRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a versatile small molecule scaffold used in various research and industrial applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1H-[1,2,4]triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides, under appropriate conditions (e.g., heating, catalysis).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its versatility as a small molecule scaffold makes it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-(4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-8(7(2)14)4-13-9(12(6)3)10-5-11-13/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLKZKVDPPRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 3
1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 4
1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 6
1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.